molecular formula C24H24BrO2P B13157689 (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide CAS No. 38104-00-6

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide

Cat. No.: B13157689
CAS No.: 38104-00-6
M. Wt: 455.3 g/mol
InChI Key: MBZZAIJHGHAGNU-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .

Chemical Reactions Analysis

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Scientific Research Applications

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide involves its ability to act as a phosphonium ylide in Wittig reactions. The compound forms a stable ylide intermediate, which then reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the presence of the triphenylphosphonium group, which stabilizes the ylide intermediate .

Comparison with Similar Compounds

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide can be compared with other similar compounds such as:

Properties

CAS No.

38104-00-6

Molecular Formula

C24H24BrO2P

Molecular Weight

455.3 g/mol

IUPAC Name

2-ethoxycarbonylprop-2-enyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C24H24O2P.BrH/c1-3-26-24(25)20(2)19-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1

InChI Key

MBZZAIJHGHAGNU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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